

Physical and chemical properties of 4,4-Dimethoxy-2-butanone

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Compound of Interest

Compound Name: 4,4-Dimethoxy-2-butanone

Cat. No.: B155242

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An In-depth Technical Guide to 4,4-Dimethoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,4-Dimethoxy-2-butanone** (CAS No. 5436-21-5). It is a versatile organic compound with applications in various fields, including as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a flavoring agent in the food industry.^[1] This document details its chemical structure, physical characteristics, synthesis, and reactivity. It also explores its potential metabolic pathways based on related compounds and provides detailed experimental protocols for its analysis and handling.

Chemical Identity and Physical Properties

4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a ketone and an acetal.^{[2][3]} It is a clear, colorless to light yellow liquid at room temperature.^[1]

Table 1: Chemical Identifiers for **4,4-Dimethoxy-2-butanone**

Identifier	Value	Source(s)
CAS Number	5436-21-5	[1][2][4][5]
Molecular Formula	C ₆ H ₁₂ O ₃	[1][2][5]
Molecular Weight	132.16 g/mol	[1][2][5]
IUPAC Name	4,4-dimethoxybutan-2-one	[5]
Synonyms	3-Oxobutyraldehyde dimethylacetal, 3- Ketobutyraldehyde dimethyl acetal, Acetylacetaldehyde dimethylacetal	[6]
InChI Key	PJCCSZUMZMCWSX- UHFFFAOYSA-N	[7]
SMILES	<chem>CC(=O)CC(OC)OC</chem>	[5]

Table 2: Physical Properties of **4,4-Dimethoxy-2-butanone**

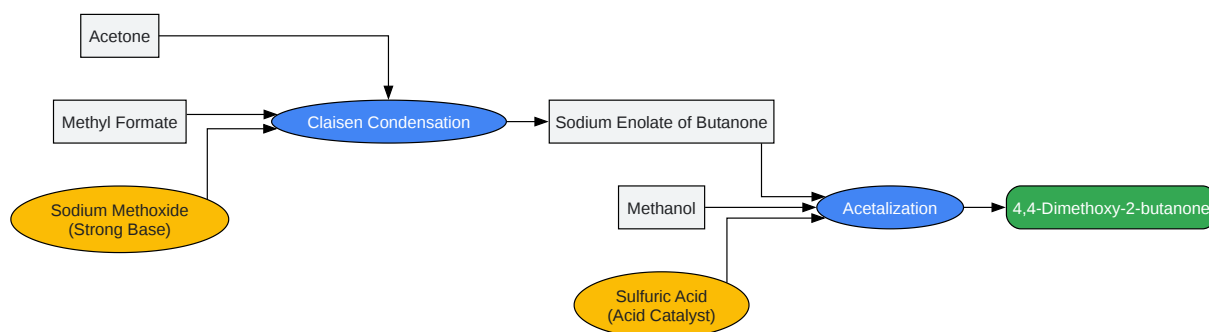
Property	Value	Conditions	Source(s)
Boiling Point	178 °C	760 mmHg	[1][2]
70-73 °C	20 mmHg	[4][7]	
Melting Point	-83 °C	760 mmHg	[2]
-82 °C	[4]		
Density	0.996 g/mL	25 °C	[1][4][7]
0.993-0.998 g/mL	[2]		
Refractive Index (nD)	1.414	20 °C	[1][7]
1.414-1.424	[2]		
Solubility	Slightly soluble in water; miscible with common organic solvents like ethanol, diethyl ether, and acetone. Decomposes in water.		[2][8]
Flash Point	121°F (49.4°C)	[4]	
Vapor Pressure	1.35 mmHg	25 °C	[4]

Chemical Properties and Reactivity

4,4-Dimethoxy-2-butanone possesses two key functional groups: a ketone and an acetal. This bifunctionality makes it a valuable intermediate in organic synthesis.[8]

Synthesis

The primary synthesis route for **4,4-Dimethoxy-2-butanone** involves a Claisen ester condensation reaction. Typically, acetone and an ester of formic acid (like methyl formate or ethyl formate) react in the presence of a strong base, such as sodium methoxide, to form the sodium enolate of butanone.[1][9] This intermediate then undergoes acetalization with methanol in the presence of a strong acid (e.g., sulfuric acid) to yield the final product.[9][10]



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Synthesis of **4,4-Dimethoxy-2-butanone**.

Reactivity

As a 1,3-dielectrophilic building block, **4,4-Dimethoxy-2-butanone** is a versatile reagent in organic synthesis.[11] It can undergo reactions at both the ketone and acetal functionalities. For instance, it is used in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles, as well as aromatic compounds like naphthalenes.[6][11]

One notable application is in the synthesis of 4-methylpyrimidine. This reaction involves heating **4,4-dimethoxy-2-butanone** with formamide, water, and ammonium chloride.[2]

Experimental Protocols

Synthesis of 4-Methylpyrimidine from **4,4-Dimethoxy-2-butanone**

This protocol is adapted from a procedure published in Organic Syntheses.[2]

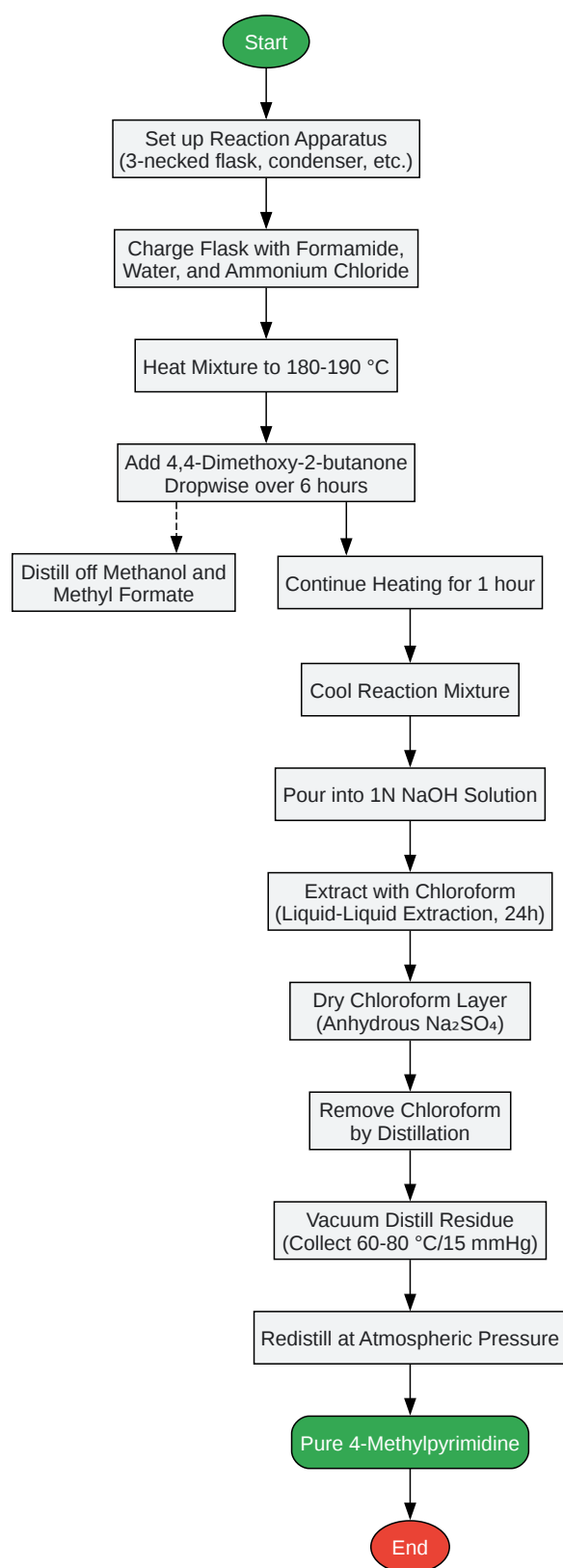
Materials:

- **4,4-Dimethoxy-2-butanone** (400 g, 3.02 moles)
- Formamide (750 mL)
- Water (25 mL)
- Ammonium chloride (50 g)
- 1N Sodium hydroxide solution
- Chloroform
- Anhydrous sodium sulfate
- 2-L three-necked flask, stirrer, thermometer, addition funnel, reflux condenser, distillation apparatus, heating oil bath.

Procedure:

- Equip a 2-L three-necked flask with a stirrer, thermometer, addition funnel, and a wide-bore reflux condenser. Attach a second condenser for distillation to the top of the reflux condenser.
- Charge the flask with 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.
- Heat the mixture to 180–190 °C in an oil bath.
- Add 400 g of **4,4-dimethoxy-2-butanone** dropwise with stirring over 6 hours.
- Adjust the cooling water flow in the reflux condenser to allow for the distillation of methanol and methyl formate byproducts.
- After the addition is complete, continue heating for an additional hour.
- Allow the mixture to cool and then pour it into 1 L of 1N sodium hydroxide solution.
- Extract the resulting solution with chloroform using a liquid-liquid extractor for 24 hours.

- Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the chloroform by distillation.
- Distill the residue under reduced pressure, collecting the fraction boiling at 60–80 °C/15 mmHg.
- Redistill the collected fraction at atmospheric pressure to obtain pure 4-methylpyrimidine (b.p. 140–142 °C).



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Experimental workflow for the synthesis of 4-methylpyrimidine.

Purity Determination by Gas Chromatography (GC)

A general approach for purity analysis by GC is as follows, based on mentions in the literature of purity being determined by this method.^[2]

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID).
- A suitable capillary column (e.g., a non-polar or semi-polar column).

Procedure:

- Prepare a dilute solution of **4,4-Dimethoxy-2-butanone** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Set the GC oven temperature program, injector temperature, and detector temperature. A typical starting point could be an initial oven temperature of 50-70°C, ramped to a final temperature of 200-250°C.
- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Record the chromatogram and integrate the peak areas.
- The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ketone protons, the methylene protons adjacent to the carbonyl and acetal groups, the methine proton of the acetal, and the methoxy protons.
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the acetal carbon, the methylene carbon, the methyl ketone carbon, and the methoxy carbons.

^[5]

Infrared (IR) Spectroscopy

The IR spectrum of **4,4-Dimethoxy-2-butanone** will exhibit a strong absorption band characteristic of the C=O stretch of the ketone group, typically in the region of 1715-1720 cm^{-1} . Additionally, C-O stretching bands for the acetal group will be present.^[5]

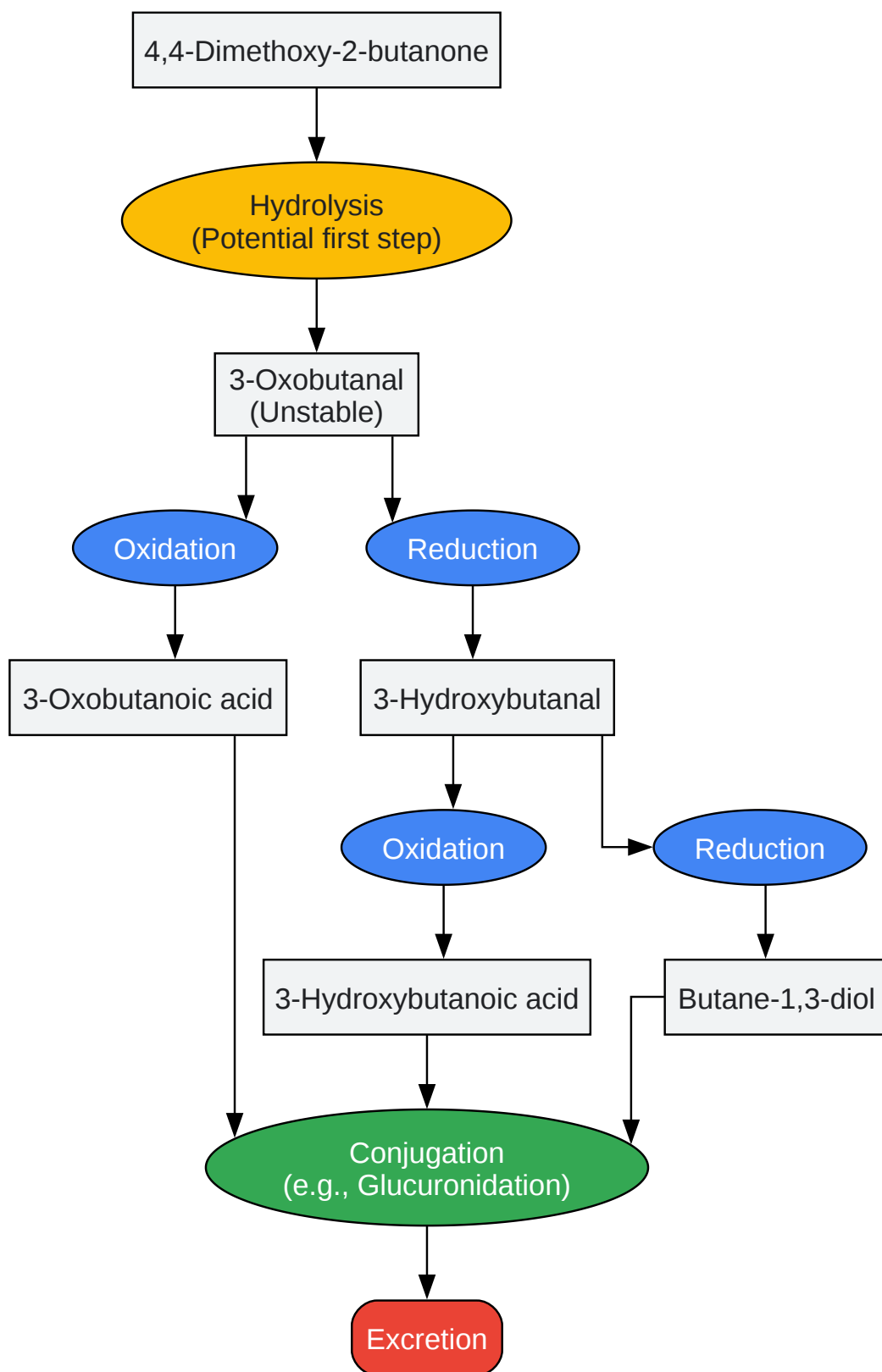
Mass Spectrometry (MS)

In mass spectrometry, **4,4-Dimethoxy-2-butanone** will likely undergo fragmentation patterns typical for ketones and acetals. Common fragments would result from alpha-cleavage adjacent to the carbonyl group and loss of methoxy groups from the acetal. The base peak is often observed at $m/z = 43$, corresponding to the acetyl cation $[\text{CH}_3\text{CO}]^+$.^[5]

Biological Role and Potential Metabolism

4,4-Dimethoxy-2-butanone is listed as an endogenous metabolite and is used as a flavoring agent in food.^[11] While specific metabolic pathways for this compound are not well-documented, the metabolism of the parent compound, 2-butanone, can provide insights into its potential biotransformation.

The metabolism of 2-butanone in humans and animals proceeds through both oxidative and reductive pathways. The primary metabolites include 3-hydroxy-2-butanone and 2,3-butanediol.^[4] It is plausible that **4,4-dimethoxy-2-butanone** could undergo similar transformations, potentially preceded by hydrolysis of the acetal group to reveal the aldehyde, which would then be subject to oxidation or reduction.



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A hypothetical metabolic pathway for **4,4-Dimethoxy-2-butanone**.

Safety and Handling

4,4-Dimethoxy-2-butanone is a flammable liquid and vapor.[5] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, avoiding sources of ignition, and wearing appropriate personal protective equipment (gloves, safety glasses). It may cause irritation.[5]

Conclusion

4,4-Dimethoxy-2-butanone is a commercially available and synthetically useful organic compound. Its dual functionality as a ketone and an acetal makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide has summarized its key physical and chemical properties, provided an overview of its synthesis and reactivity, and presented detailed experimental protocols relevant to its use and characterization. While its specific biological pathways are not fully elucidated, its status as an endogenous metabolite and its use as a flavoring agent suggest a low level of toxicity, although appropriate safety measures should always be observed.

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